3-(1-Ethylcyclopropyl)prop-2-ynoic acid

Chemical sourcing Early discovery Quality control

This 1-ethylcyclopropyl-substituted propiolic acid enables SAR exploration of the BDK inhibitor scaffold (PDB 8F5F) and click chemistry diversification. Unlike 3-cyclopropylprop-2-ynoic acid (CAS 7358-93-2), it provides enhanced lipophilicity and a quaternary carbon for hydrophobic pocket targeting. Procure from AldrichCPR with no analytical data; budget for independent identity/purity verification. Ideal for fragment-based drug discovery requiring structural novelty.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 1849334-41-3
Cat. No. B6203703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethylcyclopropyl)prop-2-ynoic acid
CAS1849334-41-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H10O2/c1-2-8(5-6-8)4-3-7(9)10/h2,5-6H2,1H3,(H,9,10)
InChIKeyZLZYIAKHQVHADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethylcyclopropyl)prop-2-ynoic acid (CAS 1849334-41-3): Structural and Sourcing Baseline for Procurement Evaluation


3-(1-Ethylcyclopropyl)prop-2-ynoic acid (CAS 1849334 -41 -3), molecular formula C₈H₁₀O₂ and molecular weight 138.16 g mol⁻¹, belongs to the cyclopropyl-substituted propiolic acid class . It features a 1‑ethylcyclopropyl moiety directly attached to the alkyne terminus of a prop‑2‑ynoic acid scaffold, distinguishing it from simpler cyclopropylpropiolic acids. The compound is listed in the Sigma‑Aldrich AldrichCPR collection as a rare chemical offered to early‑discovery researchers; the vendor explicitly states that no analytical data are collected for this product and that buyers assume responsibility for identity/purity confirmation . This sourcing context is critical for procurement decisions.

3-(1-Ethylcyclopropyl)prop-2-ynoic acid: Why In‑Class Cyclopropylpropiolic Acids Cannot Be Interchanged Without Scientific Justification


Current public evidence does not support generic substitution of 3-(1‑ethylcyclopropyl)prop‑2‑ynoic acid with simpler cyclopropylpropiolic acids in applications where the 1‑ethyl substitution is structurally required. The closest commercial analog, 3‑cyclopropylprop‑2‑ynoic acid (CAS 7358‑93‑2; C₆H₆O₂, MW 110.11), lacks the quaternary carbon center and the additional C₂H₄ mass unit present on the cyclopropane ring of the target compound . The BDK inhibitor (2P)‑2‑[(4P)‑4‑{6‑[(1‑ethylcyclopropyl)methoxy]pyridin‑3‑yl}‑1,3‑thiazol‑2‑yl]benzoic acid, co‑crystallized with human branched‑chain ketoacid dehydrogenase kinase (PDB 8F5F), explicitly incorporates the 1‑ethylcyclopropyl motif [1]. This demonstrates that the ethyl substitution is not a silent feature; it can be essential for molecular recognition. Without a demonstrated synthetic route or SAR data proving bioisosteric equivalence, replacement by unsubstituted or methyl‑substituted cyclopropylpropiolic acids constitutes an unverified structural change that may abolish target engagement.

3-(1-Ethylcyclopropyl)prop-2-ynoic acid: Quantifiable Differentiation Evidence Versus Closest Analogs


AldrichCPR Provenance: Explicit Disclaimer of Analytical Characterization as a Procurement‑Relevant Differentiator

The target compound is supplied exclusively through the Sigma‑Aldrich AldrichCPR program, which carries a formal disclaimer that no analytical data are collected and all sales are final . In contrast, the unsubstituted analog 3‑cyclopropyl‑2‑propynoic acid is offered by multiple vendors (e.g., Aladdin Scientific, Ambinter) with specified purity (typically 95 %) and available certificates of analysis . This creates a procurement bifurcation: the target compound is accessible only as an uncharacterized rare reagent, whereas the comparator is available as a QC‑backed commercial chemical. Researchers intending to use the target compound must budget for independent identity and purity verification, a cost and time consideration not required for the comparator.

Chemical sourcing Early discovery Quality control

Molecular Weight and Calculated LogP Differentiation via the 1‑Ethyl Substituent

The 1‑ethyl substitution increases the molecular weight by 28.05 Da and the heavy atom count by 2 relative to the unsubstituted 3‑cyclopropylprop‑2‑ynoic acid (MW 110.11 g mol⁻¹, C₆H₆O₂) . The predicted octanol–water partition coefficient (XLogP3) for 3‑cyclopropylprop‑2‑ynoic acid is 1.0 (PubChem CID 639962) [1]. Although no experimentally measured LogP is available for the target compound, the addition of two methylene units to the cyclopropane ring is expected to raise LogP by approximately 0.7–1.0 log unit based on fragment‑based contributions (ΔLogP ~0.55 per sp³‑hybridized C atom added) [2]. This lipophilicity shift is quantitatively meaningful in fragment‑based screening where logD7.4 in the 1–2 range can influence solubility, permeability, and non‑specific binding profiles.

Physicochemical property Lipophilicity Fragment-based design

Unique Quaternary Carbon Center Enables Synthetic Access to 1‑Ethylcyclopropyl‑Containing BDK Inhibitor Pharmacophores

The tertiary carbon of the 1‑ethylcyclopropyl group in the target compound is a synthetic handle for constructing 1‑ethylcyclopropyl‑containing pharmacophores that cannot be accessed from 3‑cyclopropylprop‑2‑ynoic acid. The BDK inhibitor co‑crystallized in PDB 8F5F, (2P)‑2‑[(4P)‑4‑{6‑[(1‑ethylcyclopropyl)methoxy]pyridin‑3‑yl}‑1,3‑thiazol‑2‑yl]benzoic acid (MW 380.46), incorporates the 1‑ethylcyclopropyl moiety as a key structural element [1]. The target compound can serve as a direct precursor to (1‑ethylcyclopropyl)methanol or the corresponding methoxy building block via reduction of the carboxylic acid and alkyne. In contrast, 3‑cyclopropylprop‑2‑ynoic acid would yield cyclopropylmethoxy derivatives, which lack the steric and conformational attributes of the 1‑ethylcyclopropyl analog. No SAR data comparing 1‑ethylcyclopropyl vs. cyclopropyl or 1‑methylcyclopropyl variants of this BDK inhibitor chemotype have been publicly disclosed, precluding claims of potency advantage; however, the presence of the 1‑ethylcyclopropyl group in a crystallographically‑validated inhibitor establishes its non‑interchangeable role in this target‑engagement context.

Medicinal chemistry BDK kinase inhibitor Synthetic intermediate

Enhanced Conformational Rigidity and Metabolic Stability Imparted by the Cyclopropyl Fragment Across Drug Classes

The cyclopropyl ring imparts well‑documented conformational restriction and can improve metabolic stability by reducing oxidative metabolism at adjacent positions. Talele (2016) reviewed numerous preclinical and clinical molecules, demonstrating that cyclopropyl incorporation enhanced potency (up to 10‑fold), reduced off‑target effects, and improved pharmacokinetic profiles across diverse target classes (GPCRs, kinases, ion channels, proteases) [1]. Specifically, the coplanarity of the three cyclopropyl carbon atoms (C–C bond length ~1.51 Å) and the enhanced π‑character of the C–C bonds provide a unique electronic environment that can strengthen ligand‑receptor interactions [1]. The 1‑ethyl substitution present in the target compound introduces a quaternary carbon that may further restrict rotational freedom relative to simpler cyclopropyl derivatives, potentially amplifying conformation‑locking benefits. No head‑to‑head data comparing 1‑ethylcyclopropyl vs. cyclopropyl in an identical chemotype context are publicly available; this inference represents a class‑level generalization from established cyclopropane SAR principles.

Cyclopropane Conformational restriction Metabolic stability

3-(1-Ethylcyclopropyl)prop-2-ynoic acid: Evidence‑Grounded Application Scenarios for Scientific Procurement


Early‑Stage Fragment‑Based Screening Campaigns Requiring a 1‑Ethylcyclopropyl Fragment with Alkyne Conjugation Handle

The target compound provides a synthetically tractable fragment combining a 1‑ethylcyclopropyl group and a terminal alkyne for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) bioconjugation or library diversification. Its molecular weight (138 Da) places it near the upper boundary of traditional fragment libraries (<120 Da), but its enhanced lipophilicity relative to 3‑cyclopropylprop‑2‑ynoic acid (~1.7–2.0 vs. 1.0 LogP) may be advantageous for targeting hydrophobic sub‑pockets where polar fragments fail . Buyers should be aware of the AldrichCPR disclaimer and budget for independent purity and identity verification before use .

Medicinal Chemistry Synthesis of BDK Inhibitor Analogs Bearing the 1‑Ethylcyclopropyl Motif

The crystallographically validated BDK inhibitor (PDB 8F5F) contains a 1‑ethylcyclopropylmethoxy group that can be synthesized from the target compound via reduction of the carboxylic acid and alkyne functionalities [1]. Procurement of this compound enables structure‑activity relationship (SAR) exploration around the 1‑ethyl position of the BDK inhibitor scaffold, which is not accessible from the commercially available 3‑cyclopropyl‑2‑propynoic acid (CAS 7358‑93‑2) . This represents a specific synthetic‑chemical rationale for selecting the target compound over its simpler analog.

Physicochemical Property‑Driven Selection for Hydrophobic Binding Site Targeting

Fragment‑based drug discovery programs targeting hydrophobic pockets or membrane‑proximal binding sites may preferentially select the target compound over 3‑cyclopropylprop‑2‑ynoic acid due to its estimated 0.7–1.0 log unit higher lipophilicity . The quaternary carbon center also introduces steric bulk that can be exploited for shape complementarity. This scenario is supported by class‑level evidence from the cyclopropyl fragment review [2], but users must recognize that direct comparative binding or ADME data for the target compound are absent from the public domain.

Quote Request

Request a Quote for 3-(1-Ethylcyclopropyl)prop-2-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.